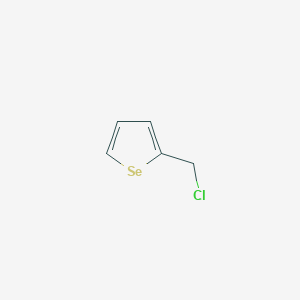

2-(Chloromethyl)selenophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H5ClSe |

|---|---|

Molecular Weight |

179.52 g/mol |

IUPAC Name |

2-(chloromethyl)selenophene |

InChI |

InChI=1S/C5H5ClSe/c6-4-5-2-1-3-7-5/h1-3H,4H2 |

InChI Key |

OQUOGMHRGMYRHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[Se]C(=C1)CCl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Properties of 2-(Chloromethyl)selenophene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Selenophenes, the selenium analogues of thiophenes and furans, represent a significant class of heterocyclic compounds. The incorporation of a selenium atom imparts unique electronic characteristics, rendering them valuable synthons in materials science and medicinal chemistry. Various selenophene derivatives have demonstrated a broad spectrum of biological activities, including potential as anticancer, antimicrobial, and antioxidant agents. 2-(Chloromethyl)selenophene serves as a pivotal intermediate for the functionalization of the selenophene nucleus. The reactive chloromethyl group is amenable to nucleophilic substitution, enabling the introduction of diverse substituents at the 2-position. This guide offers a detailed overview of the probable synthesis and anticipated properties of this compound.

Synthesis of this compound

While a definitive, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the surveyed literature, two primary synthetic strategies can be postulated based on well-established chloromethylation reactions of other aromatic compounds.

Proposed Experimental Protocol: Direct Chloromethylation of Selenophene (Blanc Reaction Analogue)

This approach is analogous to the Blanc-Quelet reaction, a standard method for the chloromethylation of aromatic compounds.[1]

Reaction Scheme:

C₄H₄Se + CH₂O + HCl --(ZnCl₂)--> C₄H₄SeCH₂Cl + H₂O

Materials:

-

Selenophene

-

Paraformaldehyde or Formalin (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Zinc Chloride (ZnCl₂, anhydrous)

-

Anhydrous Solvent (e.g., Dichloromethane, Chloroform)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of selenophene in the selected anhydrous solvent is charged into a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube.

-

A catalytic quantity of anhydrous zinc chloride is introduced.

-

The reaction vessel is cooled in an ice bath to maintain a temperature of 0-5 °C.

-

Paraformaldehyde or formalin solution is added dropwise with vigorous stirring.

-

Dry hydrogen chloride gas is bubbled through the reaction mixture at a controlled rate, ensuring the temperature does not exceed 10 °C.

-

Following the complete addition of the formaldehyde source, the reaction is stirred at a low temperature for several hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is quenched by pouring it into ice-cold water.

-

The organic phase is separated, and the aqueous phase is extracted with the organic solvent.

-

The combined organic extracts are washed sequentially with a saturated solution of sodium bicarbonate and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed in vacuo.

-

The crude product may be purified by vacuum distillation.

Safety Note: The Blanc chloromethylation reaction has the potential to generate the highly carcinogenic byproduct bis(chloromethyl)ether. All experimental manipulations must be conducted within a certified fume hood with appropriate personal protective equipment.

Proposed Experimental Protocol: Chlorination of 2-(Hydroxymethyl)selenophene

This synthetic route involves the initial preparation of 2-(hydroxymethyl)selenophene, followed by its conversion to the corresponding chloride.

Step 1: Synthesis of 2-(Hydroxymethyl)selenophene

This intermediate can be synthesized via the reduction of 2-formylselenophene.

Reaction Scheme:

C₄H₄SeCHO + NaBH₄ --(MeOH/H₂O)--> C₄H₄SeCH₂OH

Step 2: Chlorination of 2-(Hydroxymethyl)selenophene

Reaction Scheme:

C₄H₄SeCH₂OH + SOCl₂ --(Pyridine)--> C₄H₄SeCH₂Cl + SO₂ + HCl

Materials:

-

2-(Hydroxymethyl)selenophene

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Anhydrous Diethyl Ether or Dichloromethane

Procedure:

-

2-(Hydroxymethyl)selenophene is dissolved in an anhydrous solvent in a flask equipped with a dropping funnel and a magnetic stirrer.

-

A stoichiometric equivalent of anhydrous pyridine is added.

-

The mixture is cooled in an ice bath.

-

A solution of thionyl chloride in the same solvent is added dropwise, maintaining the reaction temperature below 5 °C.

-

After the addition is complete, the reaction is allowed to warm to ambient temperature and stirred for several hours, with monitoring by TLC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice.

-

The organic layer is separated and washed successively with dilute HCl, saturated NaHCO₃ solution, and brine.

-

The organic phase is dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography.

Properties of this compound

Specific, experimentally determined physical and spectral data for this compound are not readily found in the surveyed literature. The tables below present predicted properties based on data from the analogous compound, 2-(chloromethyl)thiophene, and fundamental spectroscopic principles.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₅H₅ClSe |

| Molecular Weight | 179.51 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Expected to be higher than that of 2-(chloromethyl)thiophene (b.p. 175 °C). A predicted range is 190-210 °C at atmospheric pressure. |

| Solubility | Immiscible with water. Soluble in common organic solvents (e.g., dichloromethane, chloroform, diethyl ether, acetone). |

Spectral Properties (Predicted)

| Technique | Predicted Spectral Features |

| ¹H NMR | - A singlet for the -CH₂Cl protons is anticipated in the range of δ 4.6-4.9 ppm. - Three aromatic protons on the selenophene ring will exhibit characteristic coupling patterns. The proton at the 5-position is expected to be a doublet of doublets, the proton at the 3-position a doublet of doublets, and the proton at the 4-position a triplet (or a more complex multiplet if coupling to selenium is resolved). |

| ¹³C NMR | - A signal corresponding to the -CH₂Cl carbon is expected around δ 40-45 ppm. - Four distinct signals for the sp²-hybridized carbons of the selenophene ring are predicted. |

| IR Spectroscopy | - Aromatic C-H stretching vibrations (~3100 cm⁻¹). - Aliphatic C-H stretching of the -CH₂- group (~2950-2850 cm⁻¹). - C=C stretching of the selenophene ring (~1500-1400 cm⁻¹). - C-Cl stretching vibration (~700-800 cm⁻¹). - C-Se stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) exhibiting the characteristic isotopic distribution pattern for selenium and chlorine. |

Reactivity and Applications in Drug Development

This compound is anticipated to be a highly versatile intermediate in organic synthesis. The chloromethyl moiety functions as an excellent leaving group, rendering the compound susceptible to a variety of nucleophilic substitution reactions. This reactivity facilitates the introduction of a wide array of functional groups at the 2-position of the selenophene ring.

Potential Synthetic Transformations:

-

Synthesis of Amines: Reaction with ammonia or primary/secondary amines to afford 2-(aminomethyl)selenophenes, which are valuable precursors for biologically active molecules.

-

Synthesis of Ethers and Thioethers: Reaction with alkoxides or thiolates to generate 2-(alkoxymethyl)selenophenes or 2-(thiomethyl)selenophenes.

-

Synthesis of Nitriles: Reaction with cyanide salts to yield 2-(cyanomethyl)selenophene, a precursor to carboxylic acids (via hydrolysis) or amines (via reduction).

-

Wittig Reagent Precursor: Conversion to a phosphonium salt upon reaction with triphenylphosphine, which can subsequently be employed in Wittig reactions to synthesize vinylselenophenes.

The selenophene scaffold is a recognized pharmacophore in numerous drug candidates. The ability to readily functionalize the selenophene ring through this compound makes it a valuable building block for the combinatorial synthesis of novel compound libraries in drug discovery programs. The selenium atom can participate in unique non-covalent interactions with biological targets and can modulate the metabolic stability and pharmacokinetic profile of a drug molecule.

Visualizations

Caption: Proposed synthetic pathways to this compound.

Caption: Reactivity of this compound with various nucleophiles.

Conclusion

This compound represents a potentially valuable, yet under-characterized, synthetic intermediate. Although direct experimental data regarding its synthesis and properties are limited in the accessible literature, its preparation can be reasonably inferred from established synthetic methodologies for analogous aromatic systems. The pronounced reactivity of the chloromethyl group, in conjunction with the established biological importance of the selenophene scaffold, indicates that this compound holds considerable promise for the development of novel therapeutic agents and advanced functional materials. Further empirical research is essential to fully delineate its physicochemical properties and expand its synthetic utility.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of 2-(Chloromethyl)selenophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a probable synthetic route for 2-(Chloromethyl)selenophene. Given the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from analogous compounds, such as 2-(chloromethyl)thiophene and the parent selenophene heterocycle, to provide a robust predictive analysis. This information is intended to support researchers in the synthesis, identification, and application of this compound in fields such as medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for structurally similar molecules and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (Prediction based on analogous thiophene compounds and selenophene)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₂Cl | ~4.8 | Singlet | N/A |

| H5 | ~7.9 | Doublet of doublets | J₅,₄ ≈ 5.5 |

| H3 | ~7.3 | Doublet of doublets | J₃,₄ ≈ 3.7 |

| H4 | ~7.2 | Doublet of doublets | J₄,₅ ≈ 5.5, J₄,₃ ≈ 3.7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Prediction based on analogous thiophene compounds and selenophene)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-CH₂Cl) | ~145 |

| CH₂Cl | ~40 |

| C5 | ~130 |

| C3 | ~128 |

| C4 | ~127 |

Table 3: Predicted Infrared (IR) Spectroscopic Data (Prediction based on data for related thiophene derivatives[1])

| Functional Group/Atom | Typical Predicted Value (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100[1] |

| Selenophene C-Se stretch | 500 - 600 |

| C-Cl stretch | 550 - 850[1] |

| CH₂ bend | 1400 - 1450 |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 178/180 (³⁵Cl/³⁷Cl) | Molecular ion peak with characteristic isotopic pattern for chlorine. |

| [M-Cl]⁺ | 143 | Loss of chlorine radical. |

Experimental Protocols

The following protocols provide a likely method for the synthesis of this compound and the general procedures for its characterization.

Synthesis of this compound via Chloromethylation

This procedure is adapted from the well-established chloromethylation of thiophene[1][2]. Caution: this compound is expected to be a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood[2].

Materials:

-

Selenophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Anhydrous Calcium Chloride

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

Procedure:

-

In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine selenophene and concentrated hydrochloric acid.

-

With vigorous stirring, slowly add paraformaldehyde to the mixture, ensuring the temperature remains below 5°C.

-

After the addition is complete, continue stirring at low temperature for several hours.

-

Extract the reaction mixture with diethyl ether.

-

Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent by distillation under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation.

General Protocol for Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data to determine chemical shifts, multiplicities, and coupling constants.

2. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using an FTIR spectrometer.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, Attenuated Total Reflectance (ATR) can be used.

-

Identify the characteristic absorption bands corresponding to the functional groups.

3. Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or via GC-MS.

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI).

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

Visualizations

The following diagrams illustrate the synthesis and characterization workflows.

Caption: Synthesis workflow for this compound.

Caption: General workflow for spectroscopic characterization.

References

Reactivity of 2-(Chloromethyl)selenophene with Nucleophiles: An In-depth Technical Guide

Disclaimer: Direct experimental studies detailing the quantitative reactivity and specific protocols for nucleophilic substitution reactions of 2-(chloromethyl)selenophene are limited in the readily available scientific literature. This guide is therefore constructed based on established principles of organic chemistry, with the well-documented reactivity of its sulfur analog, 2-(chloromethyl)thiophene, serving as a primary reference for predicting reaction pathways and mechanisms. The experimental protocols provided are generalized and should be adapted and optimized based on specific laboratory conditions and analytical monitoring.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the selenium atom. The presence of the chloromethyl substituent at the 2-position provides a reactive handle for the introduction of various functional groups through nucleophilic substitution reactions. This guide explores the anticipated reactivity of this compound with a range of common nucleophiles, providing a theoretical framework for its synthetic transformations.

The core reactivity of this compound is centered on the displacement of the chloride ion by a nucleophile. The selenophene ring, being an electron-rich aromatic system, can stabilize an adjacent positive charge, suggesting that the reaction mechanism may have characteristics of both SN1 and SN2 pathways, similar to benzylic halides.

General Reactivity and Mechanistic Considerations

The nucleophilic substitution on this compound is expected to proceed via a mechanism that is dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

-

SN2 Mechanism: With strong, unhindered nucleophiles in polar aprotic solvents, a bimolecular nucleophilic substitution (SN2) is the likely pathway. This involves a backside attack of the nucleophile on the carbon atom of the chloromethyl group, leading to an inversion of configuration if the carbon were chiral.

-

SN1 Mechanism: In the presence of weak nucleophiles and in polar protic solvents, the reaction may proceed through an SN1-like mechanism. This would involve the initial, rate-determining departure of the chloride ion to form a resonance-stabilized selenophen-2-ylmethyl cation. The high polarizability of selenium and the aromaticity of the selenophene ring would contribute to the stabilization of this carbocation intermediate. Subsequent attack by the nucleophile would lead to the product.

It is important to note that a clear distinction between these two mechanisms may not always be possible, and a continuum between SN1 and SN2 pathways might exist.

Reactions with Various Nucleophiles

This section details the expected reactions of this compound with common classes of nucleophiles.

Reaction with Amines

The reaction with primary and secondary amines is expected to yield the corresponding 2-(aminomethyl)selenophenes. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

Table 1: Predicted Reactivity of this compound with Amines

| Nucleophile | Product | Proposed Conditions | Expected Yield |

| Ammonia | 2-(Aminomethyl)selenophene | Ethanolic ammonia, sealed tube, RT to 50 °C | Moderate |

| Piperidine | 1-((Selenophen-2-yl)methyl)piperidine | K₂CO₃, Acetonitrile, Reflux | Good to High |

| Aniline | N-((Selenophen-2-yl)methyl)aniline | Et₃N, Toluene, Reflux | Moderate to Good |

Reaction with Thiols

Thiolates are excellent nucleophiles and are expected to react readily with this compound to form 2-(thiomethyl)selenophene derivatives.

Table 2: Predicted Reactivity of this compound with Thiols

| Nucleophile | Product | Proposed Conditions | Expected Yield |

| Sodium thiomethoxide | 2-((Methylthio)methyl)selenophene | NaH, THF, 0 °C to RT | High |

| Thiophenol | 2-((Phenylthio)methyl)selenophene | NaOH, Ethanol, RT | High |

Reaction with Alkoxides and Hydroxide

Alkoxides and hydroxide ions are strong nucleophiles that should react to produce ethers and alcohols, respectively.

Table 3: Predicted Reactivity of this compound with Alkoxides and Hydroxide

| Nucleophile | Product | Proposed Conditions | Expected Yield |

| Sodium methoxide | 2-(Methoxymethyl)selenophene | Methanol, Reflux | Good |

| Sodium ethoxide | 2-(Ethoxymethyl)selenophene | Ethanol, Reflux | Good |

| Sodium hydroxide | (Selenophen-2-yl)methanol | Acetone/Water, Reflux | Moderate to Good |

Reaction with Cyanide

The cyanide ion is a potent nucleophile that is expected to displace the chloride to form 2-(selenophen-2-yl)acetonitrile. This product is a valuable intermediate for the synthesis of carboxylic acids, amines, and other derivatives.

Table 4: Predicted Reactivity of this compound with Cyanide

| Nucleophile | Product | Proposed Conditions | Expected Yield |

| Sodium cyanide | 2-(Selenophen-2-yl)acetonitrile | DMSO, 50-70 °C | Good |

Experimental Protocols (Generalized)

The following are generalized experimental protocols based on analogous reactions with 2-(chloromethyl)thiophene. Optimization will be necessary for specific substrates and scales.

General Procedure for Amination

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF, or ethanol), the amine (1.2-2.0 eq) and a base (e.g., K₂CO₃, Et₃N, 1.5-2.5 eq) are added. The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Thioetherification

To a solution of the thiol (1.1 eq) in a suitable solvent (e.g., THF, ethanol), a base (e.g., NaH, NaOH, 1.1 eq) is added at 0 °C. After stirring for a short period, a solution of this compound (1.0 eq) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The workup procedure is similar to the amination reaction.

General Procedure for Reaction with Cyanide

Caution: Cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

To a solution of sodium cyanide (1.2 eq) in a polar aprotic solvent (e.g., DMSO, DMF), a solution of this compound (1.0 eq) in the same solvent is added. The mixture is heated to 50-70 °C and the reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by distillation or column chromatography.

Visualizations

Proposed Reaction Mechanisms

Caption: Proposed SN2 and SN1 reaction pathways for this compound.

Experimental Workflow for a Typical Nucleophilic Substitution

Caption: A generalized workflow for nucleophilic substitution reactions.

Conclusion

This compound is a promising building block for the synthesis of a variety of functionalized selenophene derivatives. While specific kinetic and quantitative data on its reactivity with nucleophiles is not extensively documented, by analogy with its thiophene counterpart, it is expected to undergo nucleophilic substitution reactions readily with a wide range of nucleophiles. The predominant mechanism, whether SN1 or SN2, will likely be influenced by the specific reaction conditions and the nature of the nucleophile. Further experimental studies are warranted to fully elucidate the reactivity profile of this versatile heterocyclic compound and to develop optimized synthetic protocols for its application in drug discovery and materials science.

A Technical Guide to the Thermal Stability and Decomposition of 2-(Chloromethyl)selenophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of 2-(Chloromethyl)selenophene. Due to the limited availability of specific experimental data for this compound in published literature, this document outlines a robust methodology based on established thermal analysis techniques and principles of organoselenium and heterocyclic chemistry. It serves as a procedural guide for researchers to generate the necessary data for stability assessment, formulation development, and safety analysis.

Introduction to Thermal Properties of Organoselenium Compounds

Organoselenium compounds are a class of molecules with significant applications in organic synthesis and medicinal chemistry.[1] Their thermal stability is a critical parameter influencing their storage, handling, and application, particularly in drug development where manufacturing processes can involve elevated temperatures. The selenophene ring, an analogue of thiophene, combined with a reactive chloromethyl group, suggests that this compound may exhibit complex thermal behavior.

The carbon-selenium (C-Se) bond is inherently weaker than the carbon-sulfur (C-S) bond (234 kJ/mol vs. 272 kJ/mol, respectively), which can influence the onset and pathway of thermal decomposition.[2] Understanding the thermal profile of this compound is essential for predicting its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of related pharmaceutical products.

Proposed Experimental Workflow for Thermal Analysis

A systematic approach is required to fully characterize the thermal properties of this compound. The following workflow outlines a logical sequence of experiments to determine its stability, decomposition kinetics, and degradation products.

Caption: Proposed experimental workflow for thermal analysis.

Detailed Experimental Protocols

The following protocols are generalized methodologies for the key experiments proposed in the workflow. Researchers should adapt these based on the specific instrumentation available.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.[3]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate crucible (e.g., alumina).[4]

-

Instrument Setup: Place the crucible in the TGA instrument.[5]

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 30-50 mL/min to prevent oxidative decomposition.[6]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[7]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the initial mass loss. The first derivative of the TGA curve (DTG curve) can be plotted to identify temperatures of maximum decomposition rates.[2]

Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and the enthalpy of decomposition (exothermic or endothermic nature).[8]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.[9]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.[10]

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 0 °C).

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature beyond any transitions observed in TGA.[11]

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analysis: Analyze the resulting thermogram for endothermic peaks (melting, boiling) and exothermic peaks (decomposition, crystallization). Integrate the peak areas to determine the enthalpy of these transitions.[12]

TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.

Methodology:

-

Instrument Setup: Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line (typically heated to 250-300 °C to prevent condensation).[13]

-

TGA Protocol: Perform a TGA experiment as described in section 3.1.

-

MS Data Collection: As the sample decomposes, the evolved gases are carried into the mass spectrometer. Continuously scan a relevant mass-to-charge (m/z) ratio range (e.g., 10-300 amu).

-

Analysis: Correlate the mass loss events from the TGA curve with the ion currents for specific m/z values from the MS data. This allows for the identification of evolved gases at specific temperatures.[14] For example, the detection of m/z 36/38 would indicate the evolution of HCl.

Data Presentation: Comparative Thermal Stability

While specific data for this compound is unavailable, the following table provides a summary of thermal stability data for related classes of compounds to serve as a comparative reference.

| Compound Class | Example Compound | Technique | Onset of Decomposition (Tonset) | Reference |

| Organoselenium Compounds | Bis(trialkylsilyl)selenides | TGA | 160–300 °C | [5] |

| Nitrogen-Rich Heterocycles | Heterocyclic Ethyl Formates | TGA | ~270-290 °C (T5%) | [15] |

| Molybdenum Imides | (tBuN)2MoCl2·phenanthroline | DSC | 303 °C | [7] |

Note: Tonset values are highly dependent on experimental conditions such as heating rate and atmosphere.

Proposed Decomposition Pathways

Based on the structure of this compound, several decomposition pathways can be hypothesized. The presence of the chloromethyl group and the selenophene ring suggests that initial decomposition could proceed via homolytic or heterolytic cleavage of the C-Cl or C-Se bonds.

Pathway A: Homolytic Cleavage and Radical Reactions

At elevated temperatures, the weakest bonds are likely to cleave first. The C-Cl bond is a probable candidate for initial homolytic cleavage, generating a selenophenylmethyl radical and a chlorine radical. This could be followed by a cascade of radical reactions.

Caption: Proposed homolytic cleavage decomposition pathway.

Pathway B: HCl Elimination

Analogous to the decomposition of some chlorinated organic compounds, an elimination reaction to form hydrogen chloride and a selenophene-containing intermediate is plausible. This could be followed by polymerization or rearrangement of the reactive intermediate.

Caption: Proposed HCl elimination decomposition pathway.

These proposed pathways are hypothetical and would require experimental validation using the techniques outlined in this guide, particularly TGA-MS and Py-GC-MS, to identify the actual decomposition products and elucidate the correct mechanism.

References

- 1. Synthesis and Antioxidant Properties of Organoselenium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. epfl.ch [epfl.ch]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. etamu.edu [etamu.edu]

- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. research.tudelft.nl [research.tudelft.nl]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iqac.unigoa.ac.in [iqac.unigoa.ac.in]

- 12. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]

- 13. eag.com [eag.com]

- 14. Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. azom.com [azom.com]

literature review on the discovery of selenophene compounds

An In-depth Review on the Discovery of Selenophene Compounds

Introduction

Since the discovery of selenium by Jöns Jacob Berzelius in 1817, the field of organoselenium chemistry has evolved significantly, revealing compounds with unique chemical properties and biological activities. Among these, selenophenes—five-membered aromatic heterocycles containing a selenium atom—represent a cornerstone of modern materials science and medicinal chemistry. Analogous to their sulfur-containing counterparts, thiophenes, selenophenes are valued as building blocks for organic electronics, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), as well as for their potential as pharmacological agents exhibiting anticancer, antioxidant, and anti-inflammatory properties.

This technical guide provides a comprehensive literature review of the seminal discoveries and foundational synthetic methodologies that established the field of selenophene chemistry. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core experimental protocols, quantitative data from early syntheses, and the logical progression of synthetic strategies.

Early Discoveries and Foundational Syntheses

The history of selenophene chemistry begins in the late 19th century, shortly after the initial explorations into organoselenium compounds. The first synthesis of a selenophene derivative was accomplished before the parent heterocycle itself was isolated.

The First Selenophene Derivative: Paal-Knorr Synthesis (1885)

In 1885, German chemist Carl Paal reported the first synthesis of a selenophene compound, 2,5-dimethylselenophene. This was achieved by adapting the Paal-Knorr synthesis, a method originally developed for preparing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. Paal heated hexane-2,5-dione (acetonylacetone) with phosphorus pentaselenide (P₂Se₅), a potent selenating agent, in a sealed tube to induce cyclization.

Experimental Protocols: Foundational Syntheses

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylselenophene (Paal, 1885)

This protocol is based on the original report by Paal and subsequent standardized procedures for the Paal-Knorr thiophene/selenophene synthesis.

-

Reactants:

-

Hexane-2,5-dione (1 mole equivalent)

-

Phosphorus pentaselenide (P₂Se₅) (0.4 mole equivalents)

-

-

Procedure:

-

Hexane-2,5-dione and phosphorus pentaselenide are carefully mixed and placed in a thick-walled, sealed glass tube (pressure vessel). Caution: Phosphorus pentaselenide is toxic and moisture-sensitive. The reaction generates toxic hydrogen selenide (H₂Se) gas as a byproduct and should be performed in a well-ventilated fume hood.

-

The sealed tube is heated in a furnace or sand bath to approximately 180-200°C.

-

The reaction mixture is heated for several hours until the reaction is complete, indicated by a change in color and consistency.

-

After cooling to room temperature, the sealed tube is carefully opened in a fume hood to vent any H₂Se gas.

-

The crude product is extracted from the solid residue using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The extract is washed with a dilute sodium bicarbonate solution and then with water to remove any acidic byproducts.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed by rotary evaporation, and the resulting crude 2,5-dimethylselenophene is purified by fractional distillation.

-

Diagram: Paal-Knorr Synthesis of 2,5-Dimethylselenophene

Caption: Paal-Knorr synthesis of 2,5-dimethylselenophene from hexane-2,5-dione.

The First Unsubstituted Selenophene (Mazza and Solazzo, 1927)

It was not until four decades after Paal's discovery that the parent selenophene ring was successfully synthesized and characterized. In 1927, Mazza and Solazzo reported the first confirmed synthesis by passing a mixture of acetylene gas and elemental selenium vapor through a tube heated to approximately 300°C. This reaction produced selenophene in up to 15% yield, along with benzoselenophene as a byproduct. While groundbreaking, the harsh conditions and low yield highlighted the need for more efficient methods.

Protocol 2: Synthesis of Selenophene from Acetylene and Selenium (Mazza and Solazzo, 1927)

This protocol describes the high-temperature gas-phase reaction that first produced the parent selenophene.

-

Reactants:

-

Acetylene (gas)

-

Elemental selenium (powder)

-

-

Procedure:

-

A reaction tube (e.g., quartz or ceramic) is packed with a support material (e.g., pumice or alumina) and placed inside a tube furnace.

-

Elemental selenium is placed in a heated inlet at one end of the tube, where it is vaporized.

-

A stream of acetylene gas is passed through the tube over the selenium vapor.

-

The furnace is heated to a temperature of approximately 300-400°C.

-

The gaseous products exiting the furnace are passed through a series of cold traps (e.g., cooled with ice or dry ice/acetone) to condense the liquid products.

-

The collected condensate, a mixture of selenophene, unreacted selenium, and byproducts, is separated.

-

The crude selenophene is typically purified by fractional distillation under reduced pressure.

-

Diagram: Synthesis of Selenophene from Acetylene

Quantum Chemical Insights into the Aromaticity of Selenophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenophenes, selenium-containing five-membered heterocyclic compounds, are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities. The aromaticity of the selenophene ring is a crucial determinant of its stability, reactivity, and potential applications. This technical guide provides an in-depth exploration of the quantum chemical studies that have elucidated the aromatic character of selenophene and its derivatives. By summarizing key quantitative data, detailing experimental and computational protocols, and visualizing fundamental concepts, this document serves as a comprehensive resource for researchers in the field.

Data Presentation: Aromaticity Indices of Selenophene and Related Heterocycles

The aromaticity of selenophene is most effectively understood through comparison with other five-membered heterocycles. A variety of computational indices have been employed to quantify the degree of electron delocalization and cyclic conjugation. The following tables summarize key aromaticity indices for selenophene, thiophene, furan, and pyrrole, providing a comparative framework.

Table 1: Magnetic Aromaticity Indices - Nucleus-Independent Chemical Shift (NICS)

The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. Negative NICS values at the ring center, NICS(0), and at a point 1 Å above the ring center, NICS(1), are indicative of a diatropic ring current, a hallmark of aromaticity.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Computational Level | Reference |

| Selenophene | -11.5 to -13.0 | -15.0 to -16.5 | B3LYP/6-311+G | [1][2] |

| Thiophene | -13.0 to -14.5 | -17.0 to -18.5 | B3LYP/6-311+G | [2] |

| Furan | -8.0 to -9.5 | -11.0 to -12.5 | B3LYP/6-311+G | [2][3] |

| Pyrrole | -14.0 to -15.5 | -18.0 to -19.5 | B3LYP/6-311+G | [2][3] |

Table 2: Geometric Aromaticity Indices - Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) assesses aromaticity based on the degree of bond length equalization within the ring. A HOMA value approaching 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system.

| Compound | HOMA | Computational Level | Reference |

| Selenophene | 0.85 - 0.90 | B3LYP/6-31G(d) | [4] |

| Thiophene | 0.90 - 0.95 | B3LYP/6-31G(d) | [4] |

| Furan | 0.75 - 0.80 | B3LYP/6-31G(d) | [4] |

| Pyrrole | 0.95 - 0.98 | B3LYP/6-31G(d) | [4] |

Table 3: Electronic Aromaticity Indices - Para-Delocalization Index (PDI) and Aromatic Fluctuation Index (FLU)

Electronic indices like the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU) quantify the extent of electron sharing and delocalization within the ring. Higher PDI values and lower FLU values are generally associated with greater aromaticity.

| Compound | PDI | FLU | Computational Level | Reference |

| Selenophene | ~0.08 | ~0.03 | B3LYP/6-311+G(d,p) | [5][6] |

| Thiophene | ~0.09 | ~0.02 | B3LYP/6-311+G(d,p) | [5][6] |

| Furan | ~0.06 | ~0.04 | B3LYP/6-311+G(d,p) | [5][6] |

| Pyrrole | ~0.10 | ~0.01 | B3LYP/6-311+G(d,p) | [5][6] |

Experimental and Computational Protocols

Computational Methodologies for Aromaticity Studies

The accurate prediction of aromaticity indices relies on robust computational protocols. The following outlines a typical workflow for these calculations.

Workflow for Computational Aromaticity Analysis

Caption: A typical workflow for the computational assessment of aromaticity.

Detailed Computational Protocol for NICS Calculation:

-

Software: Gaussian 16 or a similar quantum chemistry package.

-

Geometry Optimization: The molecular geometry is optimized using Density Functional Theory (DFT), commonly with the B3LYP functional and a basis set such as 6-311+G**.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to ensure the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

NMR Calculation: Nuclear magnetic shieldings are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

-

NICS Value Determination: A "ghost" atom (Bq) is placed at the geometric center of the ring (for NICS(0)) or at a specified distance above the ring plane (e.g., 1 Å for NICS(1)). The NICS value is the negative of the isotropic magnetic shielding tensor of the ghost atom.

Experimental Protocols: Synthesis of Substituted Selenophenes

The aromaticity of the selenophene core can be modulated by the introduction of substituents. Understanding the synthesis of these derivatives is crucial for developing structure-activity relationships.

General Synthetic Pathway to 2-Substituted Benzo[b]selenophenes

Caption: A common synthetic route to 2-substituted benzo[b]selenophenes.

Example Experimental Protocol for the Synthesis of 2-Aryl-benzo[b]selenophenes:

A mixture of the corresponding electron-rich styryl bromide (1.0 mmol), potassium selenocyanate (KSeCN, 1.2 mmol), and a catalytic amount of iodine (I₂, 20 mol%) in a suitable solvent such as DMF is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-benzo[b]selenophene.

Visualization of Core Concepts

Relationship Between Different Aromaticity Indices

The various aromaticity indices, while distinct in their formulation, are conceptually linked as they all aim to quantify the same underlying phenomenon of cyclic electron delocalization.

Conceptual Relationship of Aromaticity Indices

Caption: Interrelation of different classes of aromaticity indices.

Conclusion

The quantum chemical study of selenophene's aromaticity reveals a nuanced picture. While generally considered aromatic, its degree of aromaticity is typically found to be intermediate between that of furan and thiophene. This is consistently supported by a range of computational indices, each probing a different facet of this complex phenomenon. The computational protocols outlined in this guide provide a robust framework for the continued investigation of selenophene derivatives, enabling a deeper understanding of their electronic structure and its impact on their chemical and biological properties. This knowledge is invaluable for the rational design of novel selenophene-based compounds for applications in drug development and materials science.

References

Initial Isolation and Characterization of 2-(Chloromethyl)selenophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the proposed initial isolation and characterization of the novel compound 2-(Chloromethyl)selenophene. Due to the limited availability of direct experimental data for this specific molecule, this document provides a comprehensive approach based on established synthetic methodologies for analogous compounds, primarily its thiophene counterpart, and general principles of selenophene chemistry. The guide details a plausible synthetic route, purification protocols, and a full suite of characterization techniques with expected data to aid researchers in the successful synthesis and identification of this compound.

Introduction

Selenophenes, the selenium analogs of thiophenes, are an important class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of selenium can impart unique pharmacological properties and electronic characteristics to organic molecules. This compound is a promising building block for the synthesis of a variety of derivatives, owing to the reactive chloromethyl group which can readily participate in nucleophilic substitution reactions. This guide provides a foundational protocol for its synthesis and characterization.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached via a two-step process starting from the commercially available selenophene. This involves the formation of a hydroxymethyl intermediate, followed by chlorination.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of Selenophen-2-ylmethanol

This procedure is adapted from standard protocols for the formylation and reduction of aromatic heterocycles.

-

Lithiation: Dissolve selenophene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

-

Formylation: Add freshly dried, powdered paraformaldehyde (1.5 equivalents) portion-wise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude selenophen-2-ylmethanol.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the reliable conversion of 2-thiophenemethanol to 2-(chloromethyl)thiophene.

-

Reaction Setup: Dissolve selenophen-2-ylmethanol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Chlorination: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 equivalents) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into ice-cold water. Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Concentrate the solution under reduced pressure to obtain crude this compound. This compound may be unstable and prone to polymerization, so it is often recommended to use it immediately in subsequent steps without further purification. If necessary, purification can be attempted by careful vacuum distillation at a low temperature.

Characterization

Due to the lack of published experimental data for this compound, the following characterization data are estimates based on the known data for 2-(chloromethyl)thiophene and selenophene.

Physical Properties (Estimated)

| Property | Estimated Value |

| Molecular Formula | C₅H₅ClSe |

| Molecular Weight | 179.51 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Higher than 2-(chloromethyl)thiophene (175 °C) |

Spectroscopic Data (Estimated)

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Functional Group | Expected Chemical Shift / Frequency |

| ¹H NMR | Selenophene-H (3, 4, 5) | δ 7.0 - 8.0 ppm |

| -CH₂Cl | δ 4.7 - 5.0 ppm | |

| ¹³C NMR | Selenophene-C | δ 125 - 145 ppm |

| -CH₂Cl | δ 40 - 45 ppm | |

| IR Spectroscopy | Aromatic C-H stretch | 3100 - 3000 cm⁻¹ |

| C-Cl stretch | 800 - 600 cm⁻¹ | |

| Selenophene ring vibrations | 1500 - 1300 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z ≈ 178, 180 (isotope pattern for Cl and Se) |

| Fragment | [M - Cl]⁺ |

Experimental Workflow and Logic

The overall process from starting materials to the characterized product is outlined below.

Caption: Workflow for the synthesis and characterization of this compound.

Safety Considerations

-

Organoselenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

-

n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere with extreme care.

-

Thionyl chloride and oxalyl chloride are corrosive and toxic. They should be handled in a fume hood with appropriate PPE.

-

The final product, this compound, is expected to be a lachrymator and an irritant.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the initial synthesis, isolation, and characterization of this compound. By leveraging established chemical principles and data from analogous compounds, researchers are equipped with a robust starting point for their investigations into this novel and potentially valuable synthetic building block. Careful execution of the outlined protocols and thorough analysis of the resulting data will be crucial for the successful validation of this compound.

A Technical Guide to the Physical Properties of 2-(Chloromethyl)selenophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(chloromethyl)selenophene and its derivatives. Given the emerging interest in selenium-containing heterocycles for applications in medicinal chemistry and materials science, this document collates available data to support ongoing research and development efforts. Selenophene derivatives have demonstrated a range of biological activities, including antioxidant and anticancer properties.[1][2][3]

Physicochemical Properties

Table 1: Physical Properties of Selenophene and 2-(Chloromethyl)thiophene

| Property | Selenophene | 2-(Chloromethyl)thiophene |

| Molecular Formula | C₄H₄Se | C₅H₅ClS |

| Molar Mass | 131.04 g/mol [4] | 132.61 g/mol [5] |

| Appearance | Colorless liquid[4] | Colorless to pale yellow liquid[6] |

| Melting Point | -38 °C[4] | Not available |

| Boiling Point | 110 °C[4] | 80-81 °C at 18 Torr[7] |

| Density | 1.52 g/cm³[4] | 1.243 g/cm³ (Predicted)[7] |

| Refractive Index (n_D) | 1.58[4] | Not available |

| Solubility | Not specified | Soluble in acetonitrile and chloroform[7][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound derivatives. While a complete dataset for the target compound is not available, general characteristics of selenophene derivatives from the literature are summarized below.

Table 2: Spectroscopic Data for Selenophene Derivatives

| Technique | General Observations for Selenophene Derivatives |

| ¹H NMR | The aromatic protons of the selenophene ring typically appear as distinct signals. For example, in statistical copolymers of thiophene-3-carboxylates and selenophene-3-carboxylates, the aromatic C-H proton of the selenophene ring is observed around 8.08 ppm.[9] |

| ¹³C NMR | Data for specific this compound derivatives is not readily available. |

| ⁷⁷Se NMR | ⁷⁷Se NMR is a powerful tool for characterizing selenium-containing compounds due to the large chemical shift range and sensitivity of the selenium atom to its local environment.[9] |

| IR Spectroscopy | The infrared spectra of 2-chloro and 2-bromo derivatives of selenophene have been investigated, allowing for the assignment of the 21 fundamental vibrations.[10] |

| Mass Spectrometry | Mass spectrometry has been used to study the fragmentation patterns of various selenophene derivatives.[11] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the surveyed literature. However, general synthetic strategies for selenophenes often involve the reaction of a selenium electrophile or nucleophile with an acyclic precursor containing a π-system, such as a diene or a diyne.[2] The synthesis of the analogous 2-(chloromethyl)thiophene can be achieved through the chloromethylation of thiophene using formaldehyde and concentrated hydrochloric acid.[12] A similar approach could potentially be adapted for the synthesis of this compound.

A general procedure for the synthesis of halogenated selenophenes involves the in situ generation of a copper (II) halide which then coordinates to a selenoenyne, leading to intramolecular cyclization.[1]

Biological Activity and Experimental Workflow

Selenophene derivatives have shown promise as biologically active molecules, particularly as antioxidant and anticancer agents.[1][3] The antioxidant properties of selenophene and its aminocarbonitrile derivatives have been evaluated using methods such as the oxygen radical absorbance capacity (ORAC) assay and by studying their interaction with the stable radical 2,2ʹ-diphenyl-1-picrylhydrazyl (DPPH).[13][14] The anticancer activity of selenophene-based chalcone analogs has been investigated against human colorectal adenocarcinoma (HT-29) cells, with studies indicating that these compounds can induce apoptosis through mitochondrial- and caspase-3-dependent pathways.[3]

Below is a generalized experimental workflow for screening the anticancer activity of novel this compound derivatives.

References

- 1. Recent Advances in the Synthesis of Selenophenes and Their Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of selenophene-based chalcone analogs and assessment of their biological activity as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selenophene - Wikipedia [en.wikipedia.org]

- 5. 2-(Chloromethyl)thiophene | C5H5ClS | CID 69830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 2-(Chloromethyl)thiophene Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chembk.com [chembk.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. spacefrontiers.org [spacefrontiers.org]

- 12. 2-(Chloromethyl)thiophene | 765-50-4 | Benchchem [benchchem.com]

- 13. Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Solubility of 2-(Chloromethyl)selenophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Chloromethyl)selenophene in various organic solvents, based on available scientific literature. Due to the limited availability of precise quantitative solubility data for this specific compound, this guide focuses on qualitative solubility inferred from its use in synthesis and purification, alongside data for structurally similar compounds.

Core Summary

This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its solubility is a critical parameter for its application in chemical reactions, purification processes, and formulation development. While specific quantitative solubility values are not widely reported, its behavior in various organic solvents can be inferred from the solvents utilized in its synthesis and the synthesis of related selenophene derivatives.

Qualitative Solubility Data

The solubility of this compound and related compounds has been qualitatively assessed based on their use as solvents in synthetic procedures. The following table summarizes these observations.

| Organic Solvent | Qualitative Solubility of Selenophene Derivatives |

| Dimethylformamide (DMF) | Utilized as a solvent for the synthesis of selenophenes, indicating solubility of reactants and products.[1][2] |

| Tetrahydrofuran (THF) | Employed in reactions involving selenophene derivatives, suggesting it is a suitable solvent.[1][2] |

| Dichloromethane (DCM) | Frequently used as a solvent for the synthesis and purification of selenophenes.[2] |

| Chloroform (CHCl₃) | A common solvent for reactions involving selenophenes, such as bromination.[1] |

| Dioxane/Toluene (mixture) | Used as a solvent system for palladium-catalyzed cross-coupling reactions of selenophenes.[1] |

| Dimethyl Sulfoxide (DMSO) | Employed as a solvent in copper-catalyzed reactions to form substituted selenophenes.[1] |

| Ethanol | Used as an environmentally friendly solvent for the synthesis of halogenated selenophenes.[3] |

| Acetonitrile | The thiophene analog, 2-(chloromethyl)thiophene, is reported to be soluble in acetonitrile.[4][5][6] |

Note: The thiophene analog, 2-(chloromethyl)thiophene, is explicitly stated to be soluble in acetonitrile and chloroform.[4][5][6] Given the structural similarity between thiophene and selenophene, it is reasonable to infer that this compound would exhibit similar solubility in these solvents.

Experimental Protocols

Green Synthesis of Halogenated Selenophenes

This protocol describes the synthesis of halogenated selenophenes using sodium halides as a source of electrophilic halogens in an environmentally benign solvent.[3]

Materials:

-

Appropriate selenophene precursor

-

Sodium halide (e.g., NaCl for chlorination)

-

Ethanol

-

Oxidizing agent (e.g., Oxone®)

Procedure:

-

Dissolve the selenophene precursor in ethanol in a reaction vessel.

-

Add the sodium halide and the oxidizing agent to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, quench the reaction with a suitable reagent.

-

Extract the product using an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using a suitable technique, such as column chromatography.

Visualizing Synthetic Pathways

The synthesis of selenophene derivatives often involves multi-step reaction sequences. The following diagrams, generated using Graphviz, illustrate common synthetic workflows.

Caption: General workflow for the green synthesis of halogenated selenophenes.

Caption: Workflow for a typical Suzuki cross-coupling reaction involving a halogenated selenophene.

References

Methodological & Application

Application Notes and Protocols for 2-(Chloromethyl)selenophene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-(chloromethyl)selenophene as a versatile building block in organic synthesis, with a particular focus on its application in the development of biologically active compounds. Detailed experimental protocols are provided for key transformations, and relevant biological pathways are illustrated.

Introduction

This compound is a reactive electrophile that serves as a valuable precursor for the introduction of the (selenophen-2-yl)methyl moiety into a wide range of organic molecules. The selenophene core is a bioisostere of thiophene and benzene rings and is found in numerous compounds with interesting pharmacological properties, including anticancer, antioxidant, and antimicrobial activities. The chloromethyl group provides a convenient handle for nucleophilic substitution reactions, allowing for the facile construction of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Synthesis of this compound

Protocol 1: Synthesis of this compound (Analogous to Thiophene Synthesis)

This procedure involves the chloromethylation of selenophene using paraformaldehyde and hydrogen chloride.

Materials:

-

Selenophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Anhydrous Calcium Chloride

-

Diethyl ether

-

Sodium bicarbonate solution (5%)

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine selenophene (1.0 eq) and concentrated hydrochloric acid.

-

Slowly add paraformaldehyde (1.1 eq) to the stirred mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.

Expected Yield: 40-60%

Applications in Organic Synthesis: Nucleophilic Substitution Reactions

The primary application of this compound in organic synthesis is its use as an electrophile in nucleophilic substitution reactions. The reactive C-Cl bond allows for the facile introduction of the (selenophen-2-yl)methyl group.

Synthesis of N-((Selenophen-2-yl)methyl)amines

The reaction of this compound with primary or secondary amines provides a straightforward route to N-((selenophen-2-yl)methyl)amines, which are structural motifs in various biologically active compounds.

Protocol 2: General Procedure for the Synthesis of N-((Selenophen-2-yl)methyl)amines

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, piperidine)

-

Base (e.g., triethylamine, potassium carbonate)

-

Solvent (e.g., acetonitrile, DMF, THF)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the amine (1.1 eq) and base (1.2 eq) in the chosen solvent, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether (or ethyl acetate) and water.

-

Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel.

| Amine Nucleophile | Product | Typical Yield (%) |

| Aniline | N-((Selenophen-2-yl)methyl)aniline | 75-85 |

| Piperidine | 1-((Selenophen-2-yl)methyl)piperidine | 80-90 |

| Morpholine | 4-((Selenophen-2-yl)methyl)morpholine | 82-92 |

Synthesis of 2-((Arylthio)methyl)selenophenes and (Selenophen-2-yl)methanethiol

Reaction with thiols or their corresponding sodium salts provides access to thioethers. The resulting (selenophen-2-yl)methanethiol can be a useful intermediate for further functionalization.

Protocol 3: Synthesis of 2-((Phenylthio)methyl)selenophene

Materials:

-

This compound

-

Thiophenol

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve thiophenol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.0 eq) in water and stir for 15 minutes at room temperature.

-

To this solution, add this compound (1.0 eq) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Expected Yield: 85-95%

Protocol 4: Synthesis of (Selenophen-2-yl)methanethiol

Materials:

-

This compound

-

Sodium hydrosulfide (NaSH)

-

Ethanol

Procedure:

-

Prepare a solution of sodium hydrosulfide in ethanol.

-

Add this compound dropwise to the NaSH solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction with a dilute acid (e.g., 1 M HCl) and extract with diethyl ether.

-

Wash the organic layer with brine, dry, and concentrate to yield the desired thiol.

Expected Yield: 60-70%

Synthesis of 2-(Azidomethyl)selenophene

The azide functional group is a versatile precursor for the synthesis of amines via reduction or for use in click chemistry.

Protocol 5: Synthesis of 2-(Azidomethyl)selenophene

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) in one portion.

-

Stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

Expected Yield: >90%

Biological Significance of Selenophene Derivatives and Relevant Signaling Pathways

Derivatives of this compound have shown promise in the development of new therapeutic agents, particularly in the field of oncology. Several studies have demonstrated that selenophene-containing compounds can induce apoptosis (programmed cell death) in cancer cells.[1][2][3]

One of the key mechanisms of action for many anticancer drugs is the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence suggests that some selenophene derivatives can trigger the intrinsic pathway.[2] This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.

dot

References

- 1. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of selenophene-based chalcone analogs and assessment of their biological activity as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(Chloromethyl)selenophene as a Versatile Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(chloromethyl)selenophene as a reactive intermediate for the synthesis of novel pharmaceutical agents. The unique physicochemical properties conferred by the selenium atom within the selenophene ring make it an attractive scaffold for modulating the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. This document outlines synthetic protocols, highlights key applications, and presents biological data for derivatives of this compound.

Introduction to this compound

This compound is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its reactivity is primarily centered around the chloromethyl group, which is susceptible to nucleophilic substitution, allowing for the facile introduction of the selenophene moiety onto a wide range of molecular scaffolds. The selenophene core is considered a bioisostere of thiophene and benzene, and its incorporation into drug molecules can lead to enhanced potency and selectivity. Selenophene-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from commercially available selenophene. The initial step involves the formation of 2-(hydroxymethyl)selenophene, which is subsequently chlorinated.

Protocol 1: Synthesis of 2-(Hydroxymethyl)selenophene

This protocol is adapted from established methods for the hydroxymethylation of related heterocycles.

-

Materials: Selenophene, paraformaldehyde, hydrochloric acid, diethyl ether, sodium bicarbonate, anhydrous magnesium sulfate.

-

Procedure:

-

In a well-ventilated fume hood, cool a solution of selenophene (1.0 eq) in diethyl ether to 0 °C in an ice bath.

-

Add paraformaldehyde (1.2 eq) and concentrated hydrochloric acid (2.0 eq) portion-wise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-(hydroxymethyl)selenophene, which can be purified by column chromatography on silica gel.

-

Protocol 2: Synthesis of this compound

This protocol is adapted from the synthesis of 2-(chloromethyl)thiophene using thionyl chloride.[1]

-

Materials: 2-(Hydroxymethyl)selenophene, thionyl chloride, pyridine, dichloromethane, water, sodium bicarbonate, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 2-(hydroxymethyl)selenophene (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane at 0 °C.[1]

-

Slowly add thionyl chloride (1.2 eq) dropwise to the solution, maintaining the temperature at 0 °C.[1]

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.[1]

-

Quench the reaction by carefully adding water.[1]

-

Separate the organic layer and wash sequentially with a 5% aqueous sodium bicarbonate solution and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.[1] The crude product can be purified by vacuum distillation.

-

Caption: Inhibition of CHK1 by selenophene derivatives disrupts cell cycle arrest and promotes apoptosis.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of novel pharmaceutical agents. Its ability to readily undergo nucleophilic substitution allows for the incorporation of the selenophene scaffold into diverse molecular architectures, leading to compounds with potent and selective biological activities. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their drug discovery and development programs.

References

Application Notes and Protocols for the Derivatization of 2-(Chloromethyl)selenophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-(chloromethyl)selenophene, a versatile building block in medicinal chemistry and materials science. The protocols focus on nucleophilic substitution reactions at the chloromethyl group, enabling the introduction of a variety of functional moieties. Given the limited direct literature on this compound, many of the provided protocols are based on established procedures for the analogous and well-studied compound, 2-(chloromethyl)thiophene. The reactivity of the two is expected to be comparable, making these protocols a strong starting point for the derivatization of their selenophene counterpart.

Synthesis of this compound

The synthesis of this compound can be achieved via chloromethylation of selenophene. This reaction is analogous to the well-established chloromethylation of thiophene.[1][2]

Experimental Protocol:

A mixture of selenophene, paraformaldehyde, and concentrated hydrochloric acid is stirred at a controlled temperature, typically between 0 and 10°C. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by washing with a mild base (e.g., sodium bicarbonate solution) and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure. The crude this compound is a lachrymator and is often unstable, so it is recommended to be used immediately in subsequent reactions or stored with a stabilizer at low temperatures.[3]

Derivatization by Nucleophilic Substitution

The primary mode of derivatization for this compound is through nucleophilic substitution of the chloride atom. This allows for the introduction of a wide range of functional groups.

Synthesis of 2-(Azidomethyl)selenophene

The introduction of an azide group provides a versatile handle for further transformations, such as click chemistry or reduction to an amine.

Experimental Protocol: